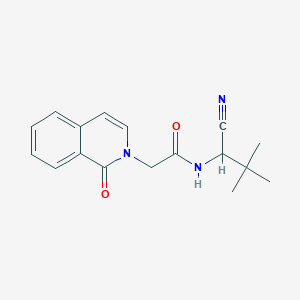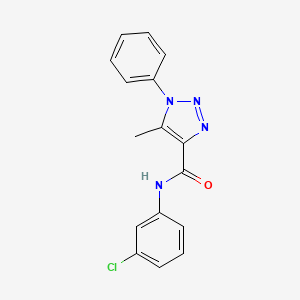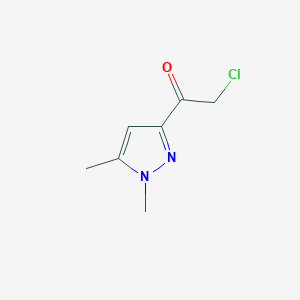
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CIQ, is a chemical compound that has been studied for its potential use in scientific research. CIQ is a small molecule that has a unique structure and has shown promise in various applications.
作用機序
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to increase the activity of the protein kinase C (PKC) pathway, which is involved in many cellular processes, including cell growth and differentiation. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In organisms, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to improve memory and learning in animal models. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
The advantages of using N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide in lab experiments include its small size, its unique structure, and its potential applications in various research areas. However, there are also limitations to using N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the study of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide and its potential applications. One direction is the development of new drugs based on the structure of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide. Another direction is the study of the effects of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide on different signaling pathways and the identification of new targets for drug discovery. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide in animals and humans could lead to the development of new treatments for various diseases.
合成法
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroisoquinoline with 2-dimethylamino-1-cyanopropane, followed by a series of reactions involving acylation and reduction. The final product is obtained as a white solid with a purity of over 98%.
科学的研究の応用
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to enhance the release of neurotransmitters and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent. In drug discovery, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14(10-18)19-15(21)11-20-9-8-12-6-4-5-7-13(12)16(20)22/h4-9,14H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCAAVXEUIONSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2593664.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)




![8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2593674.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2593678.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2593679.png)


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2593683.png)